N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline
CAS No.: 178481-68-0
Cat. No.: VC0003553
Molecular Formula: C32H37Cl2N7
Molecular Weight: 590.6 g/mol
* For research use only. Not for human or veterinary use.
![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline - 178481-68-0](/images/no_structure.jpg)
CAS No. | 178481-68-0 |
---|---|
Molecular Formula | C32H37Cl2N7 |
Molecular Weight | 590.6 g/mol |
IUPAC Name | N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline |
Standard InChI | InChI=1S/C32H37Cl2N7/c1-39-17-19-41(20-18-39)26-10-12-28-30(22-26)38-32(37-28)24-7-11-27-29(21-24)36-31(35-27)4-2-3-23-5-8-25(9-6-23)40(15-13-33)16-14-34/h5-12,21-22H,2-4,13-20H2,1H3,(H,35,36)(H,37,38) |
Standard InChI Key | PZEAMYHHAKUANN-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl |
Canonical SMILES | CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl |
Chemical Identity and Structural Characteristics
Molecular Composition
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline (molecular formula: ) is a bisbenzimidazole derivative with a molecular weight of 590.59 g/mol in its freebase form . Its trihydrochloride salt form increases the molecular weight to 700 g/mol. The compound features two benzimidazole rings connected via a propyl linker, with a 4-methylpiperazine substituent and N,N-bis(2-chloroethyl)aniline moieties enhancing its DNA-binding and alkylating properties .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 590.59 g/mol (freebase) | |
CAS Number | 159277-19-7 | |
Solubility | Soluble in DMSO or aqueous buffers | |
Fluorescence Emission | 460–490 nm (upon DNA binding) |
Structural Features
The compound’s structure includes:
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Two benzimidazole cores: These planar heterocyclic rings facilitate intercalation or minor groove binding to DNA .
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4-Methylpiperazine group: Enhances solubility and modulates interaction kinetics with nucleic acids.
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N,N-bis(2-chloroethyl)aniline: Imparts alkylating activity, enabling covalent DNA crosslinking .
The SMILES notation (CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl
) highlights the connectivity of these groups .
Synthesis and Production
Synthetic Pathway
The synthesis involves multi-step organic reactions:
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Formation of benzimidazole cores: Condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions .
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Introduction of the 4-methylpiperazine group: Achieved via nucleophilic substitution at the 6-position of one benzimidazole ring.
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Propyl linker attachment: Coupling the two benzimidazole units using a three-carbon alkyl chain .
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N,N-bis(2-chloroethyl)aniline functionalization: Alkylation of the aniline nitrogen with chloroethyl groups .
Purification and Characterization
Post-synthesis, the compound is purified via column chromatography and recrystallization. Purity (>98%) is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Mass spectrometry (HRMS) validates the molecular formula, as demonstrated in studies of analogous benzimidazole derivatives .
DNA Interaction Mechanisms
Minor Groove Binding
The compound binds preferentially to the minor groove of AT-rich DNA sequences, a trait shared with Hoechst 33342 . This interaction is driven by:
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Hydrogen bonding: Between the benzimidazole NH groups and DNA backbone phosphates .
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Van der Waals interactions: Planar benzimidazole rings align with the groove’s curvature .
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Electrostatic effects: The positively charged 4-methylpiperazine group stabilizes binding.
Fluorescence intensity increases 20–50-fold upon DNA binding, with excitation/emission maxima at 350 nm and 460 nm, respectively .
Alkylation and Crosslinking
The N,N-bis(2-chloroethyl) groups enable covalent modification of DNA via alkylation at guanine N7 positions . This dual mechanism—groove binding followed by alkylation—mimics the action of antitumor agents like nitrogen mustards .
Table 2: DNA-Binding Parameters
Parameter | Value | Source |
---|---|---|
Binding Constant () | 10–100 nM | |
AT Specificity | >10-fold vs. GC | |
Alkylation Rate | 0.2–1.5 h⁻¹ |
Biological Activities and Research Applications
Apoptosis Detection
The compound distinguishes apoptotic cells by staining condensed chromatin more intensely than normal nuclei . When used with propidium iodide, it enables simultaneous assessment of cell viability and apoptosis stage via flow cytometry .
Cell Cycle Analysis
In combination with bromodeoxyuridine (BrdU), it identifies S-phase cells by quantifying DNA replication rates . Its ability to permeate live cells allows real-time monitoring of cell cycle progression .
Comparative Analysis with Hoechst 33342
Table 3: Comparison with Hoechst 33342
Property | N,N-bis(2-chloroethyl) Derivative | Hoechst 33342 |
---|---|---|
Molecular Weight | 590.59 g/mol | 615.99 g/mol |
DNA Binding Mode | Minor groove + alkylation | Minor groove only |
Cell Permeability | Moderate | High |
Fluorescence Intensity | 1.5× higher | Baseline |
Therapeutic Potential | Antitumor (preclinical) | Research tool only |
The derivative’s alkylating capacity confers unique advantages, including prolonged DNA damage and potential use in targeted cancer therapies .
Recent Advances and Future Directions
Antimicrobial Applications
Recent studies highlight benzimidazole derivatives’ activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Compound 2g, a structural analog, inhibits methicillin-resistant S. aureus (MRSA) at 4 μg/mL, outperforming amikacin .
Targeted Drug Delivery
Conjugation to antibodies or nanoparticles (e.g., via the amine group in Hoechst 33342 amine ) could enhance tumor-specific DNA alkylation while reducing systemic toxicity.
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